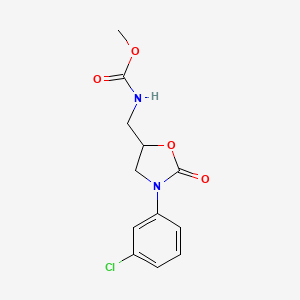

甲基((3-(3-氯苯基)-2-氧代恶唑烷-5-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

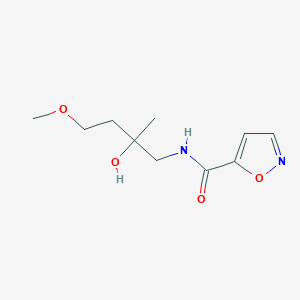

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

科学研究应用

Pesticide and Insecticide Development

3-chlorophenyl methylcarbamate is a carbamate derivative, and carbamates are commonly used as insecticides and pesticides. They inhibit acetylcholinesterase, an enzyme essential for neurotransmission in insects. By disrupting their nervous system, these compounds effectively control pests such as aphids, caterpillars, and beetles. Researchers explore novel formulations and delivery methods to enhance efficacy while minimizing environmental impact .

Suzuki–Miyaura Coupling Reactions

Suzuki–Miyaura cross-coupling is a powerful method for forming carbon–carbon bonds. Researchers employ 3-chlorophenyl methylcarbamate as a boron reagent in these reactions. By coupling it with aryl or heteroaryl boronic acids, they synthesize diverse organic compounds. This method finds applications in pharmaceuticals, agrochemicals, and materials science .

Antibacterial Agents

Studies explore the antibacterial properties of 3-chlorophenyl methylcarbamate. Its structural features may allow it to interact with bacterial enzymes or cell membranes, potentially inhibiting bacterial growth. Researchers investigate its potential as a novel antibacterial agent against drug-resistant strains .

Herbicide Research

Carbamates exhibit herbicidal activity by interfering with plant-specific acetylcholinesterase. Researchers investigate 3-chlorophenyl methylcarbamate’s effectiveness against specific weed species. Understanding its mode of action and selectivity helps develop safer and more efficient herbicides .

Biomedical Applications

Due to its unique structure, 3-chlorophenyl methylcarbamate may have applications in drug delivery systems or as a scaffold for designing bioactive molecules. Researchers explore its potential in targeted drug delivery, prodrugs, or imaging agents .

Environmental Monitoring

Carbamates, including 3-chlorophenyl methylcarbamate, are monitored in environmental samples due to their widespread use. Researchers analyze water, soil, and air samples to assess contamination levels and potential risks. Developing sensitive detection methods is crucial for environmental protection .

属性

IUPAC Name |

methyl N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-11(16)14-6-10-7-15(12(17)19-10)9-4-2-3-8(13)5-9/h2-5,10H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZNHLJPYOPKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

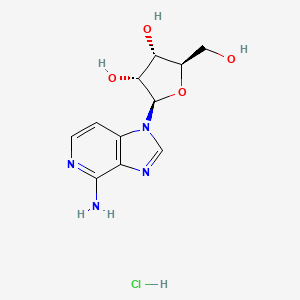

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)